molecular formula C25H19NO5S B12139550 3-({(5E)-5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid

3-({(5E)-5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid

Cat. No.: B12139550
M. Wt: 445.5 g/mol
InChI Key: ZBFRKBRIKLXILO-HYARGMPZSA-N
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Description

3-({(5E)-5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a benzyloxybenzylidene group, and a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({(5E)-5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid typically involves multiple steps:

    Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidine ring. This reaction is often carried out under acidic conditions to facilitate ring closure.

    Introduction of the Benzyloxybenzylidene Group: The next step involves the condensation of the thiazolidine derivative with 4-benzyloxybenzaldehyde. This step is typically performed under basic conditions to promote the formation of the benzylidene linkage.

    Attachment of the Benzoic Acid Moiety: Finally, the benzoic acid group is introduced through a coupling reaction, often using reagents such as carbodiimides to activate the carboxylic acid for nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, 3-({(5E)-5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid is investigated for its potential therapeutic effects. It may be explored as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In industry, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-({(5E)-5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved can vary depending on the specific biological context but often include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxybenzoic Acid: Similar in structure but lacks the thiazolidine ring.

    3-Methoxy-4-benzyloxybenzoic Acid: Contains a methoxy group, which can influence its chemical properties and biological activity.

    3-Nitro-4-benzyloxybenzoic Acid:

Uniqueness

The uniqueness of 3-({(5E)-5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid lies in its combination of a thiazolidine ring with a benzyloxybenzylidene group and a benzoic acid moiety. This unique structure provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H19NO5S

Molecular Weight

445.5 g/mol

IUPAC Name

3-[[(5E)-2,4-dioxo-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]methyl]benzoic acid

InChI

InChI=1S/C25H19NO5S/c27-23-22(32-25(30)26(23)15-19-7-4-8-20(13-19)24(28)29)14-17-9-11-21(12-10-17)31-16-18-5-2-1-3-6-18/h1-14H,15-16H2,(H,28,29)/b22-14+

InChI Key

ZBFRKBRIKLXILO-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)S3)CC4=CC(=CC=C4)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC(=CC=C4)C(=O)O

Origin of Product

United States

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